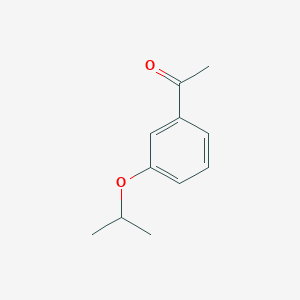

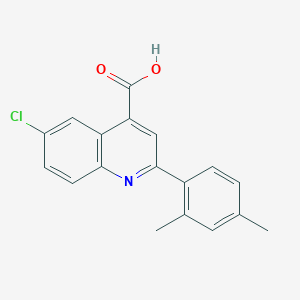

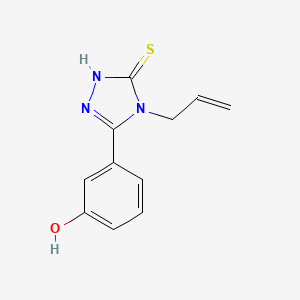

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential biological activities, which include antibacterial and antifungal properties as well as antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, a one-pot synthesis method has been described for the preparation of 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline, which involves an intramolecular electrophilic aromatic substitution . Another study reported the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which are structurally related to the compound of interest . These methods highlight the versatility of thiazole derivatives in chemical synthesis and their potential for generating a wide range of biologically active compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the potential for tautomerism and resonance, as seen in the study of 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, where the molecule was highly delocalized . The presence of substituents on the thiazole ring can significantly affect the molecular geometry and electronic distribution, which in turn can influence the biological activity of the compound.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, as mentioned earlier . They can also act as ligands in coordination chemistry, forming complexes with metal ions, which can lead to the development of compounds with antitumor activity . The reactivity of these compounds is influenced by the nature of the substituents on the thiazole ring and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The antibacterial and antifungal activities of some new 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols suggest that these compounds have favorable properties that allow them to interact effectively with biological targets . Additionally, the antiproliferative properties of thiazole derivatives against human cancer cell lines indicate that these compounds may have the potential to penetrate cell membranes and exert their effects within cells .

Wissenschaftliche Forschungsanwendungen

-

- Thiazole derivatives have been studied for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- The methods of application or experimental procedures involve the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- The results of these studies have shown that thiazole derivatives exhibit vibrant biological activity, making them promising candidates for future drug designs .

-

Chemical Research Model Substances

- Thiazole derivatives are sought-after model substances for chemical research because of their planar and aromatic structures, which display greater electron density .

- The method employed to characterize the aromatic behavior of this heterocyclic ring was verified using 1H NMR spectroscopy since thiazole adheres to the Huckel rule .

- The results of these studies have shown that thiazole derivatives have substantial biological promise .

Safety And Hazards

- Toxicity : Assessing its toxicity profile is critical for safe handling and potential therapeutic use.

- Handling Precautions : Proper lab practices, protective equipment, and disposal guidelines are necessary.

Zukünftige Richtungen

Further research should focus on:

- Biological Activity : Investigating its potential as a drug candidate.

- Structure-Activity Relationship (SAR) : Correlating structural features with activity.

- Formulation : Developing suitable formulations for administration.

Eigenschaften

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZHBUBOEHGRCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)